BMS-929075
Overview
Description
BMS-929075 is a small molecule compound developed by Bristol-Myers Squibb. It is an allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is an RNA-dependent RNA polymerase crucial for the replication of the virus . This compound has shown promise in preclinical studies and early-phase clinical trials for its potential to treat HCV infections .
Preparation Methods
The synthesis of BMS-929075 involves multiple steps to achieve the highly functionalized benzofuran core structure. The key synthetic route includes the formation of 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(1-(pyrimidin-2-yl)cyclopropylcarbamoyl)phenyl)-1-benzofuran-3-carboxamide . The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the benzofuran core and the subsequent functionalization steps . Industrial production methods would likely involve scale-up processes to ensure the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
BMS-929075 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a model for studying allosteric inhibition mechanisms and the design of benzofuran-based inhibitors
Biology: It is used to investigate the replication mechanisms of HCV and the role of NS5B polymerase in viral replication
Medicine: BMS-929075 has shown potential as a therapeutic agent for treating HCV infections, particularly in combination with other antiviral drugs
Mechanism of Action
BMS-929075 exerts its effects by binding to the palm site of the HCV NS5B polymerase, an allosteric site that is distinct from the active site . This binding induces conformational changes in the polymerase, inhibiting its activity and preventing the replication of the viral RNA . The molecular targets involved include specific residues in the palm II subdomain of the NS5B polymerase .
Comparison with Similar Compounds
BMS-929075 is part of a class of benzofuran core inhibitors that exhibit pan-genotypic activity against various genotypes of HCV . Similar compounds include:
- HCV-796
- MK-8876
- Compound 2
- Compound 9B
Compared to these compounds, this compound has shown unique binding patterns and interactions with different genotypes of the NS5B polymerase, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)-N-methyl-5-[2-methyl-5-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]phenyl]-1-benzofuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F2N4O3/c1-17-4-5-19(28(38)37-31(12-13-31)30-35-14-3-15-36-30)16-22(17)21-10-11-23-24(26(21)33)25(29(39)34-2)27(40-23)18-6-8-20(32)9-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,34,39)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAUGCMVNLZVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217338-97-0 | |
Record name | BMS-929075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217338970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-929075 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-929075 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S38482CST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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